molecular formula C9H11ClN2S B5787966 Thiourea, N-(2-chlorophenyl)-N'-ethyl- CAS No. 19384-08-8

Thiourea, N-(2-chlorophenyl)-N'-ethyl-

Cat. No.: B5787966
CAS No.: 19384-08-8
M. Wt: 214.72 g/mol
InChI Key: GYFGEIDLZZTMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, N-(2-chlorophenyl)-N’-ethyl- is an organosulfur compound that belongs to the class of thiourea derivatives. These compounds are characterized by the presence of a thiocarbonyl group (C=S) bonded to nitrogen atoms. Thiourea derivatives have garnered significant attention due to their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-chlorophenyl)-N’-ethyl- typically involves the reaction of 2-chloroaniline with ethyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of thiourea derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as solvent recovery, product isolation, and purification to ensure high yield and purity. The choice of reagents and conditions is optimized to achieve cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-chlorophenyl)-N’-ethyl- undergoes various chemical reactions, including:

    Oxidation: Thiourea derivatives can be oxidized to form corresponding sulfonyl compounds.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiourea derivatives depending on the reagents used.

Scientific Research Applications

Thiourea, N-(2-chlorophenyl)-N’-ethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.

    Industry: Utilized in the production of dyes, photographic chemicals, and rubber vulcanization accelerators.

Mechanism of Action

The mechanism of action of Thiourea, N-(2-chlorophenyl)-N’-ethyl- involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The compound may also induce oxidative stress or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-phenyl-N’-ethyl-
  • Thiourea, N-(4-chlorophenyl)-N’-ethyl-
  • Thiourea, N-(2-chlorophenyl)-N’-methyl-

Uniqueness

Thiourea, N-(2-chlorophenyl)-N’-ethyl- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFGEIDLZZTMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941070
Record name N-(2-Chlorophenyl)-N'-ethylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19384-08-8
Record name Thiourea, N-(2-chlorophenyl)-N'-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019384088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chlorophenyl)-N'-ethylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.